

Spectroscopic and Mechanistic Insights into Fumigaclavine A: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Fumigaclavine A**

Cat. No.: **B1252198**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data of **Fumigaclavine A**, a notable ergoline alkaloid produced by various species of *Aspergillus*. This document is intended to serve as a core resource for researchers in natural product chemistry, pharmacology, and drug development, offering detailed spectroscopic data, experimental protocols, and insights into its potential biological mechanisms.

Core Spectroscopic Data

The structural elucidation of **Fumigaclavine A** is critically dependent on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. The following tables summarize the key quantitative data for this compound.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data for Fumigaclavine A

While a definitive, publicly available, complete NMR data set specifically for **Fumigaclavine A** is not readily available in the searched literature, data for the structurally analogous Fumigaclavine C provides valuable comparative information. The primary structural difference is the presence of a prenyl group at the N-1 position of the indole ring in Fumigaclavine C. The data presented below is for Fumigaclavine C and serves as a close reference.

Position	^{13}C Chemical Shift (δ)	^1H Chemical Shift (δ , mult., J in Hz)
2	123.1	6.85 (s)
3	111.9	-
4	120.3	6.99 (d, 8.5)
5	108.9	6.82 (dd, 8.5, 2.0)
6	125.7	7.15 (d, 2.0)
7	137.2	-
8	59.8	3.45 (m)
9	68.1	4.95 (br d, 10.0)
10	33.5	2.80 (m), 2.65 (m)
11	29.8	1.95 (m)
12	132.5	-
13	122.5	7.25 (d, 8.0)
14	110.8	7.05 (t, 8.0)
15	118.9	7.10 (t, 8.0)
16	121.5	7.20 (d, 8.0)
17	21.2	1.25 (d, 7.0)
N-CH ₃	34.5	2.55 (s)
OAc-CH ₃	21.1	2.05 (s)
OAc-C=O	170.5	-

Note: Data is for Fumigaclavine C and should be used as a reference for **Fumigaclavine A**. Assignments are based on a composite of data from similar compounds and may vary based on solvent and experimental conditions.

Table 2: Mass Spectrometry Data for Fumigaclavine A

Parameter	Value
Molecular Formula	$C_{18}H_{22}N_2O_2$ [1]
Molecular Weight	298.38 g/mol [1]
Ionization Mode	Electrospray Ionization (ESI)
Precursor Ion (m/z)	299.1754 $[M+H]^+$ (Calculated: 299.1759)
Key Fragment Ions (m/z)	239.1489, 221.1387, 196.1125, 182.1019, 168.0863, 154.0706

Experimental Protocols

The following protocols are synthesized from established methodologies for the isolation and characterization of fungal metabolites and are specifically adapted for **Fumigaclavine A**.

Isolation and Purification of Fumigaclavine A

- **Fungal Culture:** *Aspergillus fumigatus* is cultured on a suitable medium, such as Potato Dextrose Agar (PDA) or Yeast Extract Sucrose (YES) medium, and incubated at 25-30°C for 14-21 days.
- **Extraction:** The fungal mycelium and the culture medium are extracted exhaustively with an organic solvent, typically ethyl acetate (EtOAc) or chloroform (CHCl₃). The organic extracts are then combined and concentrated under reduced pressure.
- **Chromatographic Separation:** The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
- **Purification:** Fractions containing **Fumigaclavine A** are further purified by repeated column chromatography on silica gel or Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

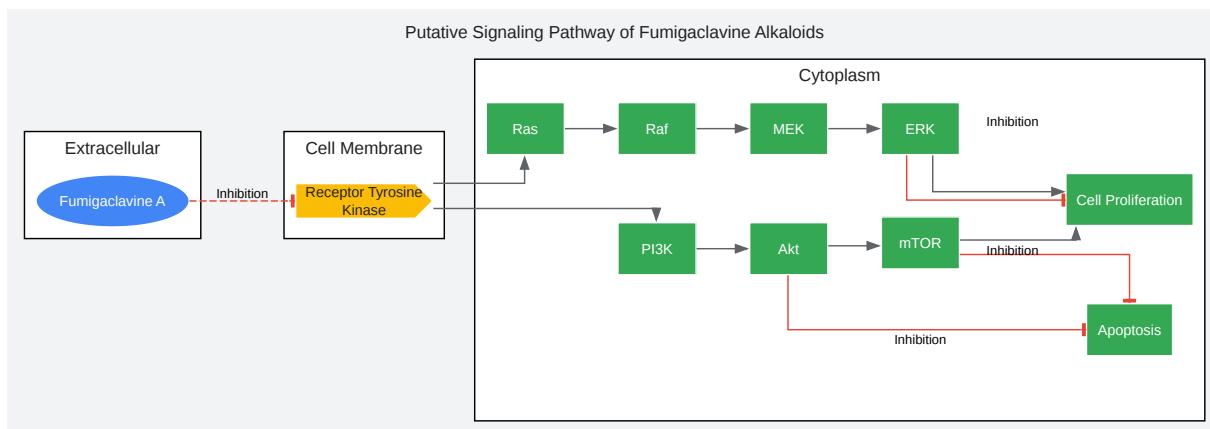
Spectroscopic Analysis

- NMR Spectroscopy: ^1H NMR, ^{13}C NMR, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher). Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl_3) or methanol-d₄ (CD_3OD), with tetramethylsilane (TMS) as an internal standard.
- Mass Spectrometry: High-resolution mass spectra are acquired using an ESI-TOF or ESI-QTOF mass spectrometer to determine the accurate mass and elemental composition. Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern and aid in structural confirmation.

Biological Activity and Signaling Pathways

While the specific signaling pathways affected by **Fumigaclavine A** are not extensively detailed in the available literature, studies on the closely related Fumigaclavine C have demonstrated significant biological activity, particularly in the context of cancer. Fumigaclavine C has been shown to induce apoptosis and inhibit cell proliferation in breast cancer cells. This activity is mediated through the modulation of key signaling pathways, including the MAPK and PI3K/Akt pathways.

The following diagram illustrates the putative signaling pathway influenced by Fumigaclavine C, which may share similarities with the mechanism of action of **Fumigaclavine A**.



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Putative signaling cascade affected by **Fumigaclavine** alkaloids.

This diagram illustrates the potential inhibitory effects of **Fumigaclavine A** on receptor tyrosine kinases, leading to the downregulation of the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK signaling pathways. The inhibition of these pathways ultimately leads to the suppression of cell proliferation and the induction of apoptosis.

Conclusion

Fumigaclavine A remains a compound of significant interest due to its unique chemical structure and potential biological activities. This guide provides a foundational resource for researchers, presenting the available spectroscopic data and standardized experimental protocols. Further investigation is warranted to fully elucidate the complete NMR spectral assignments of **Fumigaclavine A** and to delineate its precise molecular mechanisms of action, which will be crucial for any future therapeutic development.

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References

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